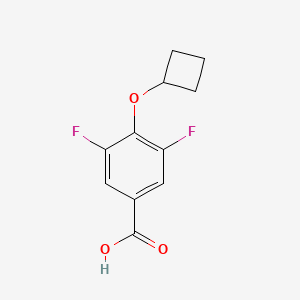

4-Cyclobutoxy-3,5-difluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyclobutoxy-3,5-difluorobenzoic acid is an organic compound with the molecular formula C₁₁H₁₀F₂O₃ and a molecular weight of 228.19 g/mol . It is a fluorinated benzoic acid derivative, characterized by the presence of a cyclobutoxy group and two fluorine atoms on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-3,5-difluorobenzoic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3,5-difluorobenzoic acid.

Cyclobutylation: The 3,5-difluorobenzoic acid undergoes a cyclobutylation reaction, where a cyclobutyl group is introduced to the benzene ring. This step often involves the use of cyclobutyl bromide and a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Hydrolysis: The intermediate product is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity .

化学反応の分析

Types of Reactions

4-Cyclobutoxy-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Substitution: Substituted benzoic acids.

Esterification: Esters of this compound.

Reduction: 4-Cyclobutoxy-3,5-difluorobenzyl alcohol.

科学的研究の応用

4-Cyclobutoxy-3,5-difluorobenzoic acid is utilized in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Materials Science: In the development of novel materials with specific properties, such as fluorinated polymers.

Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.

Chemical Biology: In the study of fluorinated compounds and their interactions with biological systems.

作用機序

The mechanism of action of 4-Cyclobutoxy-3,5-difluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, the presence of fluorine atoms can influence the compound’s interactions with enzymes and receptors, potentially altering its biological activity .

類似化合物との比較

Similar Compounds

3,5-Difluorobenzoic Acid: Lacks the cyclobutoxy group, making it less sterically hindered.

4-Methoxy-3,5-difluorobenzoic Acid: Contains a methoxy group instead of a cyclobutoxy group, which can affect its reactivity and solubility.

4-Cyclobutoxybenzoic Acid: Lacks the fluorine atoms, resulting in different electronic properties.

Uniqueness

4-Cyclobutoxy-3,5-difluorobenzoic acid is unique due to the combination of the cyclobutoxy group and the fluorine atoms on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable in various research applications .

生物活性

4-Cyclobutoxy-3,5-difluorobenzoic acid (CAS 1339696-85-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H10F2O3. Its structure features a benzoic acid core substituted with two fluorine atoms at the 3 and 5 positions and a cyclobutoxy group at the para position. This unique configuration is hypothesized to contribute to its biological activity.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, studies have shown that derivatives of difluorobenzoic acids are effective against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) . The biological activity data suggests that modifications in the structure can lead to enhanced potency and selectivity against parasitic infections.

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed that the compound may interfere with key metabolic pathways in parasites, potentially disrupting their survival and replication processes. Analogous compounds have been shown to target specific enzyme systems crucial for parasite viability .

Case Studies

-

Human African Trypanosomiasis (HAT)

- In a study focusing on hit-to-lead optimization for HAT treatments, various analogs of difluorobenzoic acids were synthesized and tested. One notable finding was that certain structural modifications significantly improved the efficacy against T. brucei, with some compounds demonstrating sub-micromolar activity .

- Table 1 below summarizes the potency of selected analogs in terms of their pEC50 values:

Compound pEC50 Value NEU-1119 >6 NEU-4461 >6 This compound TBD - Safety and Toxicity

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Studies have shown that compounds in this class often exhibit moderate to high lipophilicity (clogP values) and variable solubility profiles, which can influence their bioavailability .

Table 2: ADME Properties of Selected Compounds

| Compound | ClogP | Solubility | Clearance Rate |

|---|---|---|---|

| NEU-1119 | 4.5 | Low | Moderate |

| NEU-4461 | 3.8 | Moderate | High |

| This compound | TBD | TBD | TBD |

特性

IUPAC Name |

4-cyclobutyloxy-3,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-4-6(11(14)15)5-9(13)10(8)16-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEUFXACNBNBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=C2F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。